molecular formula C13H12F3N3O2 B2889693 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide CAS No. 1235317-37-9

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B2889693
CAS No.: 1235317-37-9
M. Wt: 299.253
InChI Key: NSYDQXZEMKNNBH-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is a synthetic organic compound that features a pyrazole ring and a trifluoromethoxy-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The trifluoromethoxy-substituted benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the pyrazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides for nucleophilic substitution or electrophilic aromatic substitution with suitable electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A similar compound with a pyridine ring instead of the benzyl group.

    2-(1H-pyrazol-3-yl)pyridine: Another variant with the pyrazole ring attached at a different position.

Uniqueness

2-(1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-pyrazol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-4-2-10(3-5-11)8-17-12(20)9-19-7-1-6-18-19/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYDQXZEMKNNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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